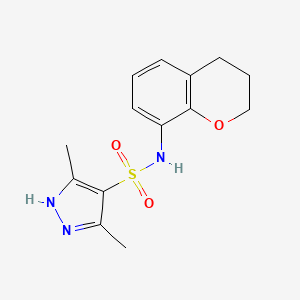
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as PMSF, is a commonly used protease inhibitor in biochemical research. It is a white crystalline powder that is soluble in water and organic solvents. PMSF is widely used in protein purification, enzyme assays, and other biochemical applications.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the irreversible inhibition of serine proteases. 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine reacts with the serine residue at the active site of these enzymes, forming a covalent bond that blocks the catalytic function of the enzyme. This results in the inhibition of proteolysis and the accumulation of the substrate.
Biochemical and Physiological Effects
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a protease inhibitor, 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine has been shown to inhibit the activity of other enzymes such as lipases and esterases. 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine has also been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine is also relatively easy to use and does not require special handling or storage conditions.
One limitation of using 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine is its irreversibility. Once 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine binds to the active site of an enzyme, it cannot be removed. This can make it difficult to study the function of proteases that are inhibited by 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine. Additionally, 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine. One area of interest is the development of more specific protease inhibitors that can target individual proteases with greater selectivity. Another area of interest is the use of 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine in drug discovery, where it can be used to identify potential drug targets by inhibiting proteases involved in disease pathways. Finally, 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine may have potential applications in biotechnology, where it can be used to improve the stability and activity of recombinant proteins.
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine as a white crystalline solid. The purity of the product can be improved by recrystallization from ethanol.
Scientific Research Applications
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine irreversibly binds to the active site of these enzymes, preventing them from cleaving their substrates. This makes 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine a valuable tool for studying the function of these enzymes in biochemical pathways.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-3-5-16(6-4-15)19-11-13-20(14-12-19)24(21,22)18-9-7-17(23-2)8-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWISCEBZWQSMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)












![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)